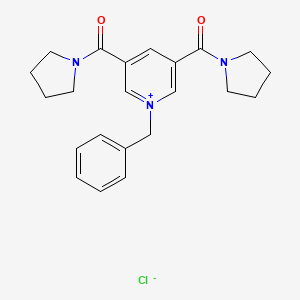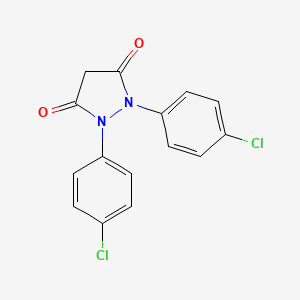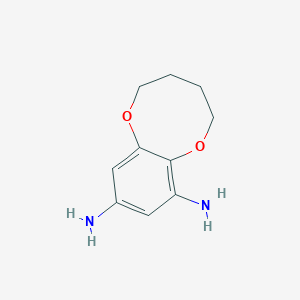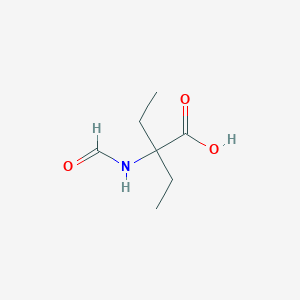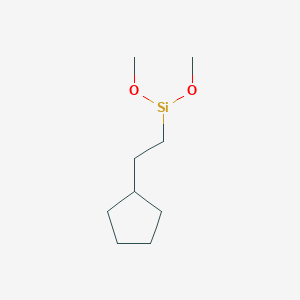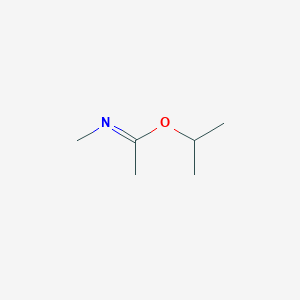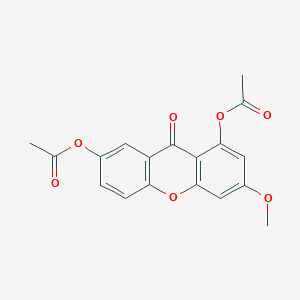
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is a synthetic organic compound belonging to the xanthene family. Xanthene derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate typically involves the acetylation of 3-methoxy-9-oxo-9H-xanthene-1,7-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxyl derivatives
Substitution: Various substituted xanthene derivatives
Applications De Recherche Scientifique
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate involves its interaction with cellular pathways. It is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound enhances Nrf2 translocation, leading to the activation of antioxidant response elements and subsequent expression of cytoprotective genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
Uniqueness
3-Methoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
136083-95-9 |
|---|---|
Formule moléculaire |
C18H14O7 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(8-acetyloxy-6-methoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C18H14O7/c1-9(19)23-11-4-5-14-13(6-11)18(21)17-15(24-10(2)20)7-12(22-3)8-16(17)25-14/h4-8H,1-3H3 |
Clé InChI |
LSTHBCKFQYAIGE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



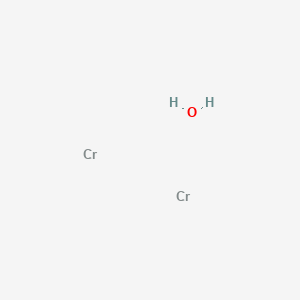
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
![[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14270659.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
